4-Chloro-2-butanone
Overview
Description
4-Chloro-2-butanone is a chemical compound that is related to various research areas, including organic synthesis, spectroscopy, and kinetics. Although the provided papers do not directly discuss 4-Chloro-2-butanone, they provide insights into related compounds and reactions that can help infer properties and behaviors of 4-Chloro-2-butanone.
Synthesis Analysis
The synthesis of related chlorinated butanones and other compounds can be achieved through various methods, including electrooxidative chlorination, as seen in the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene . Additionally, chloral-ketone condensation reactions in the presence of sodium acetate as a catalyst can lead to chlorinated ketones . These methods suggest potential pathways for the synthesis of 4-Chloro-2-butanone, although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Chloro-2-butanone can be characterized using spectroscopic techniques such as FT-Raman and FT-infrared spectroscopy . Density functional theory (DFT) calculations can also be employed to optimize structures and predict vibrational frequencies . For instance, the structure of 4-hydroxy-2-butanone and its complexes has been elucidated using Fourier transform microwave spectroscopy and quantum chemical calculations . These techniques could be applied to 4-Chloro-2-butanone to gain detailed structural insights.
Chemical Reactions Analysis
Chlorinated butanones undergo various chemical reactions, including hydrogen abstraction and addition reactions with chlorine atoms . The reaction kinetics and product distribution can be influenced by factors such as temperature and the presence of oxygen . Pyrolysis is another reaction pathway, where 4-chloro-2-butanone could undergo elimination reactions, as suggested by the pyrolysis kinetics of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated butanones can be studied through their intermolecular interactions, such as hydrogen bonding, as evidenced by the formation of hydrogen-bonded complexes between chloroform and 2-butanone . The thermodynamics of these interactions can be explored using calorimetry and various models to calculate equilibrium constants . The pyrolysis kinetics of related compounds provide information on reaction rates and mechanisms, which are essential for understanding the thermal stability and reactivity of 4-Chloro-2-butanone .
Scientific Research Applications
Synthetic Method of 4-Chloro-2-butanone
- Scientific Field: Organic Chemistry
- Application Summary: 4-Chloro-2-butanone is synthesized through a method involving the reaction of butenone and hydrogen chloride gas .
- Method of Application: The process involves cooling the organic solution of the butenone to 0-30 ℃, adding hydrogen chloride, and reacting at room temperature for 1-5 hours after the hydrogen chloride is added. The product is then washed with a washing solution to be neutral, and the 4-chloro-2-butanone finished product is obtained by reduced pressure distillation .
- Results or Outcomes: This method is low in sewage amount and suitable for industrial production .
Intermediate for Sulfamethoxazole Drugs
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: 4-chloro-2-butanone is an important intermediate of sulfamethoxazole drugs .
- Method of Application: The traditional preparation method is mainly obtained by reacting polyformaldehyde with acetone and hydrochloric acid .
- Results or Outcomes: The formaldehyde-containing wastewater generated after the reaction is not easy to treat .
Preparation of Pyrrolopyrazine Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: 4-Chloro-2-butanone is used as a reagent for the preparation of pyrrolopyrazine derivatives, which are selective spleen tyrosine kinase inhibitors .
- Method of Application: The specific method of application would depend on the exact pyrrolopyrazine derivative being synthesized .
- Results or Outcomes: The resulting pyrrolopyrazine derivatives can be used as selective spleen tyrosine kinase inhibitors .
Synthesis of Carbene Precursor
- Scientific Field: Organic Chemistry
- Application Summary: 4-Chloro-2-butanone is used in the synthesis of carbene precursor, 3-aryl-4,5-dimethylthiazolium chloride .
- Method of Application: The specific method of application would depend on the exact carbene precursor being synthesized .
- Results or Outcomes: The resulting carbene precursor can be used in further chemical reactions .
Green Synthesis Method
- Scientific Field: Green Chemistry
- Application Summary: A green synthesis method of 4-Chloro-2-butanone has been developed .
- Method of Application: The method involves cooling the organic solution of the butenone to 0-30 ℃, adding hydrogen chloride, and reacting at room temperature for 1-5 hours after the hydrogen chloride is added. The product is then washed with a washing solution to be neutral, and the 4-chloro-2-butanone finished product is obtained by reduced pressure distillation .
Preparation of 3-Aryl-4,5-Dimethylthiazolium Chloride
- Scientific Field: Organic Chemistry
- Application Summary: 4-Chloro-2-butanone is used in the synthesis of carbene precursor, 3-aryl-4,5-dimethylthiazolium chloride .
- Method of Application: The specific method of application would depend on the exact carbene precursor being synthesized .
- Results or Outcomes: The resulting carbene precursor can be used in further chemical reactions .
Safety And Hazards
4-Chloro-2-butanone is classified as a dangerous substance. It is highly flammable and may be fatal if swallowed and enters airways . It is also harmful to aquatic life with long-lasting effects . Safety measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
4-chlorobutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c1-4(6)2-3-5/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGOYBJJLVSJIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212585 | |
Record name | 4-Chlorobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-butanone | |
CAS RN |
6322-49-2 | |
Record name | 4-Chloro-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6322-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-butanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-2-butanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chlorobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chlorobutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.073 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLORO-2-BUTANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/224CY68X2V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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